molecular formula C20H18N2O2S B2642773 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide CAS No. 921788-39-8

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide

Cat. No.: B2642773
CAS No.: 921788-39-8
M. Wt: 350.44
InChI Key: JIVMCIPLEHMXLP-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide ( 921788-39-8) is a synthetic organic compound with a molecular formula of C20H18N2O2S and a molecular weight of 350.4 g/mol . This chemical features a fused chromeno[4,3-d]thiazole ring system linked via an acetamide bridge to a 3,4-dimethylphenyl group. The chromenothiazole core represents a privileged scaffold in medicinal chemistry, known for its diverse biological potential . Compounds containing the thiazole moiety, a five-membered heterocycle containing nitrogen and sulfur, have demonstrated significant interest in pharmaceutical research due to their wide range of pharmacological activities . The specific orientation of its molecular architecture makes it a valuable intermediate for probing biological pathways and developing novel therapeutic agents. Research applications for this compound and its analogs may include exploration as a precursor for developing kinase inhibitors, antioxidant agents, and anticancer therapeutics, based on the documented activities of similar chromenothiazole and thiazole-acetamide derivatives . Molecular docking studies of structurally related sulfide-containing thiazole derivatives have shown promising binding interactions with specific protein targets, suggesting potential for targeted drug design . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-12-7-8-14(9-13(12)2)10-18(23)21-20-22-19-15-5-3-4-6-16(15)24-11-17(19)25-20/h3-9H,10-11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVMCIPLEHMXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Chromeno-Thiazole Core:

    • Starting with a suitable chromone derivative, the chromeno-thiazole core can be synthesized through a cyclization reaction with a thioamide.
    • Reaction conditions: The cyclization is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-150°C).
  • Acylation Reaction:

    • The chromeno-thiazole intermediate is then subjected to an acylation reaction with 3,4-dimethylphenylacetyl chloride to form the final product.
    • Reaction conditions: This step is typically performed in the presence of a base such as triethylamine (TEA) and a solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: Halide derivatives in the presence of a base like sodium hydroxide (NaOH) in an organic solvent like ethanol.

Major Products Formed:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Pharmacology: Research has focused on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biology: The compound is used as a tool in biological studies to investigate cellular pathways and molecular mechanisms.

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-Thiazol Derivatives with Varied Acetamide Substituents

  • Compound 13 (): Structure: 2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide. Key Differences: The acetamide side chain includes a 2,4-dichlorophenyl group instead of 3,4-dimethylphenyl. Physicochemical Data: Melting point = 216–220°C; IR peaks at 1714 cm⁻¹ (C=O), 753 cm⁻¹ (C–Cl); MS m/z = 446.30 (M⁺).
  • N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,2-diphenyl-ethanamide (): Structure: Diphenyl substitution on the acetamide moiety. Key Differences: Bulkier diphenyl groups increase steric hindrance compared to the 3,4-dimethylphenyl group. Synthetic Notes: Similar chromeno-thiazol core synthesis likely involves cyclocondensation of thioamide intermediates with chromene derivatives .

Benzothiazole-Isoquinoline Acetamide Derivatives ()

  • Compounds 4k–4p: Structure: Benzothiazole linked to dihydroisoquinoline via acetamide. Substituents include methoxy, fluoro, nitro, and halogens. Key Differences: Benzothiazole replaces the chromeno-thiazol system; dihydroisoquinoline introduces a basic nitrogen. Data Comparison:
Parameter Target Compound 4k–4p Derivatives
HPLC Purity Not reported 90.8–94.8%
Melting Point (°C) Not reported 240.6–260.1
Yield (%) Not reported 71.83–86.40
  • Relevance: High purity and thermal stability suggest utility in drug development .

Triazole- and Azole-Modified Acetamides ()

  • Compound 6m (): Structure: Naphthalenyloxy-methyl triazole-acetamide. Spectral Data: IR peaks at 1678 cm⁻¹ (C=O), 785 cm⁻¹ (C–Cl); HRMS [M+H]⁺ = 393.1112 .
  • Compounds 5a–m (): Structure: Benzothiazole-acetamides with triazole/imidazole substituents. Key Differences: Alkoxybenzothiazole core vs. chromeno-thiazol; heterocyclic substituents (e.g., triazole) may improve solubility. Synthetic Route: Chloroacetyl chloride intermediates react with azoles under basic conditions .

Structural and Functional Insights

Impact of Substituents on Bioactivity

  • Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., 3,4-dimethylphenyl) increase lipophilicity, favoring membrane penetration .
  • Heterocyclic Diversity: Chromeno-thiazol systems (target compound) offer planar rigidity for intercalation, while triazoles () provide hydrogen-bonding sites.

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide is a heterocyclic compound that has gained attention for its potential biological activities. This article reviews its synthesis, chemical properties, and most importantly, its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O2SC_{19}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 366.42 g/mol. The compound features a chromene ring fused with a thiazole moiety and an acetamide functional group. This unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC19H18N2O2S
Molecular Weight366.42 g/mol
Structural FeaturesChromene, Thiazole

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the condensation of 3,4-dimethylbenzoyl chloride with thiazole derivatives followed by cyclization with chromene derivatives under controlled conditions to ensure high yields.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism : The compound may disrupt bacterial cell membranes or inhibit specific enzymes critical for bacterial survival.
  • Case Studies : In vitro tests have shown effectiveness against a range of Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound has also been investigated for its anticancer properties:

  • Mechanism : It is believed to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway.
  • Research Findings : Studies have reported a decrease in cell viability in various cancer cell lines when treated with this compound.
Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)18

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies:

  • Mechanism : The compound may inhibit the release of pro-inflammatory cytokines and modulate the activity of cyclooxygenase enzymes.
  • Experimental Evidence : Animal models have shown reduced inflammation markers following administration of this compound.

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